molecular formula C24H30Cl2F6N2 B12814196 1,4-Cyclohexanebis(methylamine), N,N'-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- CAS No. 1257-17-6

1,4-Cyclohexanebis(methylamine), N,N'-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)-

Cat. No.: B12814196
CAS No.: 1257-17-6
M. Wt: 531.4 g/mol
InChI Key: LALCYSXRFOWHLO-UHFFFAOYSA-N
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Description

1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexane ring substituted with two methylamine groups and further modified with bis((2-trifluoromethyl)benzyl) groups. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- typically involves multiple steps:

    Formation of the Cyclohexane Core: The cyclohexane ring is prepared through standard organic synthesis methods, such as hydrogenation of benzene or cycloaddition reactions.

    Introduction of Methylamine Groups: The methylamine groups are introduced via nucleophilic substitution reactions, where amine groups replace halogen atoms on the cyclohexane ring.

    Attachment of Bis((2-trifluoromethyl)benzyl) Groups: The bis((2-trifluoromethyl)benzyl) groups are attached through a Friedel-Crafts alkylation reaction, using appropriate benzyl halides and trifluoromethyl groups.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of cyclohexane, methylamine, and benzyl halides.

    Optimization of Reaction Conditions: Use of optimized temperature, pressure, and catalysts to ensure high yield and purity.

    Purification and Crystallization: The final product is purified through crystallization and recrystallization techniques to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like hydroxide or amine.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Cyclohexanebis(methylamine), N,N’-bis((2-chloromethyl)benzyl)-, dihydrochloride: Similar structure but with chloromethyl groups instead of trifluoromethyl groups.

    1,4-Cyclohexanebis(methylamine), N,N’-bis((2-methyl)benzyl)-, dihydrochloride: Contains methyl groups instead of trifluoromethyl groups.

Properties

CAS No.

1257-17-6

Molecular Formula

C24H30Cl2F6N2

Molecular Weight

531.4 g/mol

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]-1-[4-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]cyclohexyl]methanamine;dihydrochloride

InChI

InChI=1S/C24H28F6N2.2ClH/c25-23(26,27)21-7-3-1-5-19(21)15-31-13-17-9-11-18(12-10-17)14-32-16-20-6-2-4-8-22(20)24(28,29)30;;/h1-8,17-18,31-32H,9-16H2;2*1H

InChI Key

LALCYSXRFOWHLO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNCC2=CC=CC=C2C(F)(F)F)CNCC3=CC=CC=C3C(F)(F)F.Cl.Cl

Origin of Product

United States

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